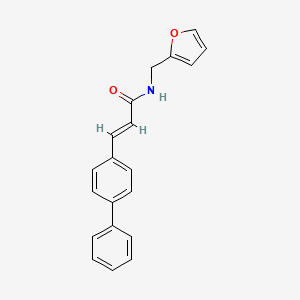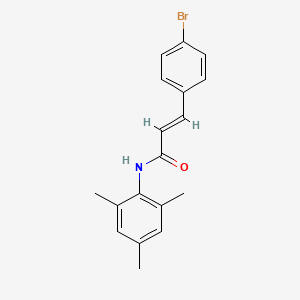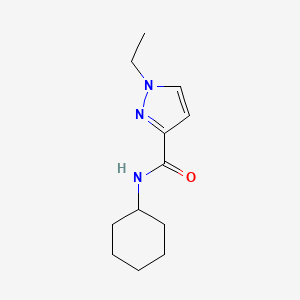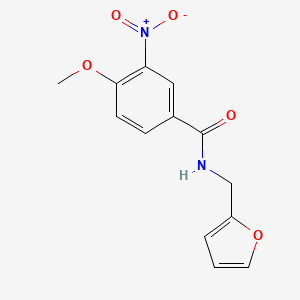
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide is an organic compound that features a furan ring, a biphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between furan-2-ylmethylamine and 3-(4-phenylphenyl)prop-2-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of efficient purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) is essential for obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Propanamide derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)prop-2-enamide
- (E)-N-(furan-2-ylmethyl)-3-(4-chlorophenyl)prop-2-enamide
- (E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-19-7-4-14-23-19)13-10-16-8-11-18(12-9-16)17-5-2-1-3-6-17/h1-14H,15H2,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHGXSLOVABMIU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide](/img/structure/B5710790.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)
![(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B5710813.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)


![8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5710849.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]benzoic acid](/img/structure/B5710866.png)
